6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine
CAS No.: 1094292-72-4
Cat. No.: VC2997561
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094292-72-4 |
|---|---|
| Molecular Formula | C9H9ClN4 |
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | 6-chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2 |
| Standard InChI Key | GLOLCOQONUEGTN-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl |
| Canonical SMILES | C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl |
Introduction
Chemical Identity and Structure
Basic Information
6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine is a heterocyclic compound identified by the CAS Number 1708400-87-6 . This compound belongs to the triazolopyridazine family, which is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring. The chemical formula for this compound is C9H9ClN4, with a molecular weight that can be calculated based on its atomic composition.
Structural Features
The molecular structure of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine consists of several key components that define its chemical behavior and potential biological activities. The core of the compound is the triazolo[4,3-B]pyridazine bicyclic system, which features a five-membered triazole ring fused with a six-membered pyridazine ring . This core structure is substituted with a chlorine atom at position 6 and a cyclobutyl group at position 3, giving the compound its unique identity and chemical properties.
Comparative Structural Analysis
Table 1: Comparison of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine with Related Compounds
This structural comparison illustrates how subtle modifications to the triazolopyridazine scaffold can produce a family of related compounds with potentially varied biological activities and physical properties.
Physical and Chemical Properties
Physical Properties
While specific experimental data on the physical properties of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar heterocyclic compounds. Based on structural analogs, it is likely a crystalline solid with a defined melting point. The compound would be expected to have limited water solubility due to its heterocyclic nature and hydrophobic cyclobutyl group, but would likely exhibit better solubility in organic solvents.
Chemical Reactivity
The chemical reactivity of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine is primarily determined by the functional groups present in its structure. Several key aspects of its reactivity include:
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The chlorine atom at position 6 provides a reactive site for nucleophilic substitution reactions, which is potentially valuable for further derivatization of the compound.
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The nitrogen atoms in the triazole ring can function as hydrogen bond acceptors and may participate in coordination with metals.
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The cyclobutyl group at position 3 introduces steric effects that can influence the compound's interactions with biological targets.
Synthesis Methodologies
| Step | Reaction Type | Potential Reagents | Anticipated Challenges |
|---|---|---|---|
| 1 | Preparation of pyridazine precursor | Chloro-substituted pyridazines | Regioselectivity in substitution |
| 2 | Introduction of cyclobutyl group | Cyclobutyl halides, cyclobutylboronic acids | Selectivity and yield optimization |
| 3 | Triazole ring formation | Hydrazine derivatives, cyclization catalysts | Control of reaction conditions for ring closure |
| 4 | Purification | Chromatographic techniques | Separation from structural isomers |
Stereoselective Considerations
For certain triazole-containing heterocycles, stereoselective synthesis methods have proven important. As noted in research on related compounds, "the configuration of the chiral centers was controlled during the synthetic route," which facilitated "description of the orientation of the substituents depending on their nature and position on the scaffold" . While this specific finding relates to triazolopyrazines rather than triazolopyridazines, it suggests the importance of stereocontrol in the synthesis of complex heterocyclic systems.
Biological Activity and Applications
Kinase Modulation
Triazolopyridazine compounds have demonstrated significant potential as kinase modulators, suggesting possible applications for 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine in this therapeutic area. Patent information indicates that triazolopyridazines can function as kinase modulators, which are important in various cellular signaling pathways . Related compounds have shown activity against specific kinases that play roles in disease processes.
Structure-Activity Relationships
The biological activity of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine likely depends on several structural features:
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The heterocyclic triazolopyridazine core serves as a scaffold that can bind to enzyme active sites
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The chlorine substituent may enhance binding through halogen bonding interactions
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The cyclobutyl group potentially contributes to lipophilicity and influences pharmacokinetic properties
Analogous compounds such as 6-Chloro-3-pyridin-3-yl triazolo[4,3-b]pyridazine have demonstrated diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This suggests potential similar applications for 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine, though with possible variations in potency and selectivity due to the cyclobutyl substitution.
Comparative Analysis with Structural Analogs
Comparison with Cyclopropyl Analog
6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine bears structural similarity to 6-Chloro-3-cyclopropyl- triazolo[4,3-b]pyridazine (CAS: 1152552-07-2), differing only in the cycloalkyl ring size at position 3 . This small structural difference might lead to subtle variations in biological activity due to:
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Different spatial arrangements affecting binding to target proteins
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Variations in lipophilicity and membrane permeability
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Altered metabolic stability due to differences in cycloalkyl ring strain
Comparison with Pyridine-Substituted Analog
When compared to 6-Chloro-3-pyridin-3-yl triazolo[4,3-b]pyridazine (CAS: 1094260-38-4), the cyclobutyl-substituted compound represents a significant change in electronic properties and hydrogen-bonding capacity at position 3. The pyridine-substituted analog has been noted for potential activity against various enzymes and receptors, including MAP kinases, which may provide insight into possible targets for 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine.
Structure-Property Relationships
Table 4: Predicted Structure-Property Relationships Among Triazolopyridazine Analogs
Research and Development Status
Current Research Status
The research status of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine appears to be at a relatively early stage, based on the limited specific information available in the literature. The compound has been identified and characterized chemically , but comprehensive studies on its biological activities and potential applications remain to be fully elucidated.
Future Research Directions
Future research on 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine may productively focus on:
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Optimization of synthetic routes to improve yield and purity
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Comprehensive evaluation of biological activities, particularly as a kinase modulator
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Structure-activity relationship studies through systematic modification of substituents
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Investigation of potential therapeutic applications in oncology, inflammation, or infectious diseases
Challenges and Opportunities
The development of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine as a therapeutic agent presents both challenges and opportunities:
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Challenges include optimizing selectivity for specific kinase targets and improving physicochemical properties for drug development
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Opportunities exist for developing novel therapeutics targeting disease-relevant kinases with potentially improved efficacy or safety profiles
Experimental Methods for Characterization
Analytical Techniques
Characterization of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine typically employs a range of analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared Spectroscopy for functional group identification
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X-ray Crystallography for precise three-dimensional structural determination
Biological Assay Systems
The evaluation of biological activities would typically involve:
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Enzyme inhibition assays against specific kinase targets
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Cell-based assays to assess effects on signaling pathways
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In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling
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Selectivity screening against panels of related enzymes
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